Angelol K

CAS No.: 169736-93-0

Cat. No.: VC4017691

Molecular Formula: C20H24O7

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169736-93-0 |

|---|---|

| Molecular Formula | C20H24O7 |

| Molecular Weight | 376.4 g/mol |

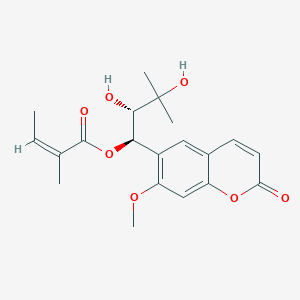

| IUPAC Name | [(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate |

| Standard InChI | InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 |

| Standard InChI Key | BAHUBXAYVOCLNA-PWZGUCPHSA-N |

| Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O |

| SMILES | CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |

| Canonical SMILES | CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O |

Introduction

Chemical Identity and Structural Features of Angelol K

Source and Isolation

Angelol K is isolated from the roots of Angelica sinensis, a plant traditionally used in East Asian medicine for its purported hematological and anti-inflammatory properties . The compound’s isolation involves chromatographic techniques targeting coumarin derivatives, a class of metabolites known for diverse bioactivities.

Molecular Characteristics

The structural elucidation of Angelol K reveals a coumarin scaffold substituted with hydroxyl, methoxy, and prenyl groups. Its canonical SMILES notation is:

.

This stereospecific configuration contributes to its interactions with biological targets, particularly in platelet membranes .

Table 1: Key Chemical Properties of Angelol K

| Property | Value |

|---|---|

| CAS Number | 169736-93-0 |

| Molecular Formula | |

| Molecular Weight | 376.4 g/mol |

| Solubility | Soluble in DMSO |

| Storage Recommendations | -20°C, avoid freeze-thaw cycles |

Pharmacological Activity and Mechanisms

Platelet Aggregation Modulation

Angelol K exhibits dose-dependent inhibition of human platelet aggregation in vitro, with IC values comparable to established antiplatelet agents . This activity is attributed to its interference with adenosine diphosphate (ADP) receptor signaling, a critical pathway in thrombus formation . By blocking ADP-induced calcium mobilization, Angelol K reduces glycoprotein IIb/IIIa activation, thereby preventing fibrinogen binding and platelet crosslinking .

Synergy with Hemostatic Factors

In murine models of pancytopenia, Angelol K enhanced fibrin clot stability at vascular injury sites, suggesting a dual role in both inhibiting pathological clotting and supporting hemostasis . This paradoxical effect may arise from its interaction with red blood cell (RBC)-derived ADP, which modulates platelet reactivity under shear stress .

Research Applications and Experimental Use

In Vitro Assay Protocols

For in vitro studies, Angelol K is typically reconstituted in DMSO at stock concentrations of 10 mM. Serial dilutions in physiological buffers yield working concentrations ranging from 1 nM to 100 μM . Researchers must account for solvent effects, as DMSO concentrations exceeding 0.1% (v/v) may artifactually inhibit platelet activation .

Table 2: Stock Solution Preparation Guide

| Stock Mass (mg) | Volume for 10 mM (mL) |

|---|---|

| 1 | 0.2657 |

| 5 | 1.3284 |

| 10 | 2.6567 |

In Vivo Formulation Challenges

Despite promising in vitro results, translating Angelol K to animal models requires addressing its poor aqueous solubility. Strategies under investigation include:

-

Nanoemulsion carriers: Lipid-based systems improve bioavailability by encapsulating the hydrophobic compound.

-

Prodrug derivatization: Adding phosphate groups enhances water solubility for intravenous administration.

Comparative Analysis with Related Compounds

Versus Warfarin

Unlike warfarin’s vitamin K antagonism, Angelol K modulates platelet activation without affecting coagulation cascade enzymes . This specificity may reduce bleeding risks associated with conventional anticoagulants.

Versus Aspirin

While aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), Angelol K’s reversible ADP receptor blockade offers potential for titratable antiplatelet therapy, particularly in patients requiring rapid reversal of anticoagulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume